POL-RFAMIDE
Description
Properties
CAS No. |
119116-89-1 |
|---|---|
Molecular Formula |
C36H57N11O8 |
Molecular Weight |
771.921 |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H57N11O8/c1-20(2)15-26(46-35(55)27(16-21(3)4)47-34(54)24-12-13-28(48)43-24)32(52)42-18-29(49)41-19-30(50)44-23(11-8-14-40-36(38)39)33(53)45-25(31(37)51)17-22-9-6-5-7-10-22/h5-7,9-10,20-21,23-27H,8,11-19H2,1-4H3,(H2,37,51)(H,41,49)(H,42,52)(H,43,48)(H,44,50)(H,45,53)(H,46,55)(H,47,54)(H4,38,39,40)/t23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
GIFJMXFPCQODBR-IRGGMKSGSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Pol Rfamide
Precursor Protein Structure and Gene Organization
The biosynthesis of Pol-RFamide neuropeptides, like other neuropeptides, begins with the transcription of a specific gene into a precursor protein, known as a preprohormone. This initial protein undergoes a series of modifications to yield the final, active peptides.
The neuropeptides this compound I (
A notable feature of the this compound gene organization is the encoding of multiple peptide copies within a single preprohormone. The cloned precursor protein from Polyorchis penicillatus contains one copy of the this compound I sequence and eleven copies of the this compound II sequence. nih.govnih.govfrontiersin.orgmdpi.com This arrangement, where a single gene product gives rise to numerous active peptides, is a common and efficient strategy observed in the biosynthesis of many neuropeptides, particularly within the FMRFamide-like peptide (FLP) family to which Pol-RFamides belong. frontiersin.orgfrontiersin.org In addition to the this compound sequences, the precursor also contains one other putative neuropeptide sequence. nih.govnih.gov This multi-copy organization is also seen in other cnidarians; for example, precursors in the sea anemone Anthopleura elegantissima can contain up to 14 copies of Antho-RFamide, and in Renilla koellikeri, a precursor holds 36 copies. frontiersin.orgmdpi.com
Table 1: this compound Precursor Protein Composition in Polyorchis penicillatus
| Peptide Sequence | Number of Copies |
|---|---|
| This compound I | 1 |
| This compound II | 11 |
Gene Expression and Transcriptional Regulation
The expression of the this compound gene is tightly controlled, both spatially in different tissues and temporally throughout the organism's life cycle.
This compound peptides are part of the broader RFamide peptide family, which is abundantly expressed in the nervous systems of cnidarians, considered to be among the earliest-evolving nervous systems. nih.govnih.govfrontiersin.org Immunohistochemical studies using antibodies against the related FMRFamide sequence have shown that RFamide-positive neurons are widely distributed throughout the cnidarian nerve net. researchgate.netjcu.edu.au In the hydrozoan Hydractinia echinata, which produces a peptide identical to this compound II, the corresponding gene is expressed in ectodermal nerve cells. ehu.eus Similarly, in the coral Acropora millepora, RFamide transcripts are detected in ectodermal cells. nih.gov In adult coral polyps, these neurons are particularly numerous on the tentacles and oral discs, with an immunoreactive nerve ring observed around the mouth. nih.gov This localization within the nervous system strongly suggests a role for these peptides as neurotransmitters or neuromodulators, involved in processes like muscle contraction and sensory functions. mdpi.comfrontiersin.orgresearchgate.net
The expression of RFamide peptide precursors is dynamically regulated during the developmental stages of cnidarians. nih.gov In the coral Acropora millepora, AmRFamide transcripts first appear in the ectoderm at the oral end of the planula larva after the blastopore closes. nih.gov The cell bodies expressing these transcripts are located centrally within the ectoderm. nih.gov As the larva develops and approaches settlement, the expression of AmRFamide disappears, and it remains undetectable in the newly settled polyp before reappearing as the polyp develops. nih.gov
In Hydractinia echinata, the expression of the precursor containing the this compound II-like peptide begins 28 hours after fertilization, slightly later than other neuropeptide precursors like LWamides. ehu.eus During metamorphosis, a critical developmental transition, the expression of this RFamide precursor is transiently arrested in the larval stage. ehu.eus As metamorphosis begins, the existing RFamide nerve cells start to fragment, and their numbers decrease. ehu.eus However, gene expression recommences in the ectoderm of the developing primary polyp, indicating a renewed need for these peptides in the post-metamorphic animal. ehu.eus This regulated expression pattern highlights the crucial and stage-specific roles of RFamide peptides in controlling larval behavior, settlement, and the formation of the adult body plan. mdpi.com
Post-Translational Processing Mechanisms
After the this compound preprohormone is synthesized, it must be cleaved and modified to release the active neuropeptides. This process involves several enzymatic steps. frontiersin.orguniprot.org The precursor is first directed into the endoplasmic reticulum, where it is converted into a prohormone. frontiersin.orgfrontiersin.org It then moves to the Golgi apparatus for further processing, including endoproteolysis (cleavage) and C-terminal amidation, which is a common feature of RFamide peptides and is critical for their biological activity. frontiersin.orgfrontiersin.org
The cleavage of the this compound precursor from Polyorchis penicillatus occurs at specific sites. nih.govnih.gov The single copy of this compound I is flanked by a pair of basic amino acid residues (Arg-Lys), which are well-established cleavage sites for prohormone convertases. nih.govnih.gov Similarly, the C-termini of all eleven this compound II copies are marked by a single basic residue (Arg), another recognized processing site. nih.govnih.gov
However, the processing at the N-terminus of the this compound II sequences is unconventional. nih.govnih.gov Instead of basic residues, these sites are marked by either a single aspartic acid (Asp) residue in eight cases or a single asparagine (Asn) residue in three cases. nih.govnih.gov This indicates the involvement of novel processing enzymes, such as endoproteinases or aminopeptidases that specifically cleave at the C-terminal side of acidic (Asp) or Asn residues. nih.govnih.gov This type of cleavage at acidic residues has been inferred from the precursor structures of other cnidarian neuropeptides, suggesting it may be a more common mechanism in these early-evolving animals. nih.govnih.gov
Table 2: Cleavage Sites in the Polyorchis penicillatus this compound Precursor
| Peptide | Location of Cleavage Site | Type of Residue(s) | Processing Type |
|---|---|---|---|
| This compound I | Flanking the peptide | Paired basic (Arg-Lys) | Conventional |
| This compound II | C-terminus | Single basic (Arg) | Conventional |
Proteolytic Cleavage Sites (e.g., Basic Residues, Unconventional Acidic Residues)
The precursor protein for Pol-RFamides, as identified in the hydromedusa Polyorchis penicillatus, contains one copy of this compound I and eleven copies of this compound II. nih.govnih.gov The release of these peptides from the precursor is achieved through cleavage by specific proteases at distinct recognition sites.
The processing of this compound I follows a conventional pathway. The peptide sequence is flanked by a pair of basic amino acid residues, Arginine-Lysine (Arg-Lys), which are well-established signals for cleavage by prohormone convertases. nih.govnih.gov
In contrast, the biosynthesis of this compound II involves both conventional and unconventional cleavage events. At the C-terminus of all this compound II sequences, a single basic residue, Arginine (Arg), serves as the cleavage site. nih.govnih.govzhangqiaokeyan.com This is a common feature in neuropeptide processing. However, the N-terminal cleavage sites for this compound II are notable for the absence of basic residues. nih.govnih.gov Instead, cleavage occurs at single acidic or neutral residues. Specifically, in eight instances, the cleavage site is marked by a single Aspartic acid (Asp) residue, while in the remaining three cases, it is an Asparagine (Asn) residue. nih.govnih.gov This indicates the action of one or more unconventional processing enzymes, possibly an endoproteinase or aminopeptidase (B13392206) that recognizes and cleaves at the C-terminal side of Asp and Asn residues. nih.govnih.gov The utilization of acidic residues as cleavage signals has also been inferred in the processing of other cnidarian neuropeptide precursors. nih.govnih.govjcu.edu.au
Table 1: Proteolytic Cleavage Sites in the this compound Precursor Protein
| Peptide | N-Terminal Cleavage Site Residue(s) | C-Terminal Cleavage Site Residue(s) | Cleavage Type |
| This compound I | Arg-Lys | Not explicitly stated in precursor context, but follows peptide sequence | Conventional (Basic pair) |
| This compound II | Asp (8 copies), Asn (3 copies) | Arg | Unconventional (Acidic/Neutral) and Conventional (Single basic) |
C-Terminal Amidation
A critical final step in the biosynthesis of Pol-RFamides, and RFamide peptides in general, is the amidation of the C-terminal amino acid. nih.govresearchgate.net This modification, where the C-terminal carboxyl group is converted to an amide group (-NH2), is essential for the biological activity and stability of the peptide. nih.gov The free acid form of RFamide peptides shows no significant biological potency compared to the amidated form. nih.gov
In the this compound precursor protein, the sequences destined to become the mature peptides are followed by a Glycine (Gly) residue. jcu.edu.au This Glycine serves as the donor for the amide group in a reaction catalyzed by a peptidylglycine alpha-amidating monooxygenase (PAM) complex. This enzymatic process is a hallmark of the biosynthesis of many neuroendocrine peptides. The presence of this C-terminal Glycine is a strong indicator that Pol-RFamides are indeed amidated, a feature consistent across the vast family of RFamide peptides. researchgate.net
Comparative Genomics and Evolution of Rfamide Peptides
Phylogenetic Analysis of RFamide Peptide Families
Phylogenetic analyses have been instrumental in classifying the diverse RFamide peptide superfamily. In vertebrates, the superfamily is categorized into five main families: Gonadotropin-inhibitory hormone (GnIH), Neuropeptide FF (NPFF), Pyroglutamylated RFamide peptide (QRFP), Prolactin-releasing peptide (PrRP), and Kisspeptin (B8261505). nih.govird.froup.comtandfonline.com These classifications are based on the analysis of both the peptide precursors and their cognate G protein-coupled receptors (GPCRs). nih.govird.fr
The evolutionary relationships between these families and their invertebrate counterparts reveal a complex history of gene duplication, divergence, and loss. For instance, the evolutionary origins of NPFF/GnIH-type, QRFP-type, and kisspeptin-type receptor signaling can be traced back to the common ancestor of bilaterians. nih.gov However, the PrRP receptor appears to be a more recent addition, with orthologs found only in deuterostomes. nih.gov
Interestingly, the RFamide motif itself appears to be a feature that has arisen through convergent evolution. nih.gov While many RFamide peptides signal through rhodopsin-β-type GPCRs, kisspeptins utilize rhodopsin-γ-type GPCRs, suggesting independent evolutionary pathways for these signaling systems. nih.gov This is further supported by phylogenetic studies of their receptors, which show that receptors for NPFF, NPVF, and QRFP cluster together, while those for PrRP and Kisspeptin are on different branches of the phylogenetic tree. frontiersin.org Some research even suggests that based on receptor phylogeny and gene synteny, kisspeptin should be classified within the galanin/spexin family rather than the RFamide peptide family. nih.govfrontiersin.org
The table below provides a simplified overview of the major RFamide peptide families in vertebrates.
| Family Name | Abbreviation | Key Functions |
| Gonadotropin-inhibitory hormone | GnIH | Inhibition of reproduction |
| Neuropeptide FF | NPFF | Pain modulation, cardiovascular function |
| Pyroglutamylated RFamide peptide | QRFP | Regulation of food intake, energy homeostasis |
| Prolactin-releasing peptide | PrRP | Regulation of prolactin release, stress responses |
| Kisspeptin | KISS | Onset of puberty, reproduction |
Conservation and Divergence of Peptide Sequences and Precursors Across Phyla
The evolution of RFamide peptides is marked by both remarkable conservation and significant divergence in their amino acid sequences and precursor structures across different animal phyla. nih.govpnas.orgnih.gov This duality reflects the adaptation of a fundamental signaling system to a wide array of physiological functions.
Cnidarian RFamides vs. Bilaterian RFamides
Cnidarians, as a sister group to bilaterians, possess a rich diversity of RFamide peptides, which often feature a C-terminal GRFamide sequence. frontiersin.orgmdpi.com These peptides are typically generated from preprohormones that contain multiple copies of the immature neuropeptide. frontiersin.orgnih.gov For example, the preprohormone for Antho-RFamide in the sea anemone Anemonia elegantissima contains 21 copies of the peptide. frontiersin.org
While the shared RFamide motif initially suggested a direct evolutionary link between cnidarian and bilaterian RFamides, further analysis indicates a more complex relationship. pnas.orgfrontiersin.org Phylogenetic studies of both the peptides and their receptors suggest that cnidarian and bilaterian RFamide signaling systems likely expanded independently from a few ancestral peptide-receptor pairs. researchgate.netelifesciences.org The cnidarian RFamide receptors are more closely related to other cnidarian neuropeptide receptors than to their bilaterian counterparts, arguing against a direct orthologous relationship. researchgate.netelifesciences.orgbiorxiv.org This suggests that the RFamide motif may be an ancient feature that was utilized independently in these two major animal lineages. pnas.orgelifesciences.org
The table below highlights some key differences between Cnidarian and Bilaterian RFamides.
| Feature | Cnidarian RFamides | Bilaterian RFamides |
| Common C-terminal motif | Often GRFamide | Varies (e.g., LPXRFamide, PQRFamide) |
| Precursor Structure | High copy numbers of peptides | Variable, can have single or multiple peptide copies |
| Receptor Phylogeny | Cluster with other cnidarian neuropeptide receptors | Form distinct families with orthologous relationships across bilaterians |
| Evolutionary Relationship | Likely independent expansion | Originated from a common bilaterian ancestor with subsequent diversification |
Orthologous Relationships and Independent Evolution
Within bilaterians, clear orthologous relationships can be established for several RFamide peptide families. nih.gov For instance, the evolutionary lineage of NPFF/GnIH-type and QRFP-type signaling can be traced back to the common ancestor of protostomes and deuterostomes. nih.govnih.gov This indicates that a core set of RFamide signaling pathways was present in the last common ancestor of these major animal groups. nih.gov
However, the evolutionary history of RFamide peptides is also characterized by independent evolutionary events and lineage-specific losses. researchgate.netelifesciences.org For example, luqin, a conserved bilaterian neuropeptide, was subsequently lost in the chordate lineage. ird.frnih.gov Conversely, some neuropeptide families, like the cholecystokinin/sulfakinin family, only exhibit the RFamide motif in their protostomian members. ird.fr
Furthermore, even within established families, there is considerable sequence divergence. nih.govpnas.org For example, while vertebrate GnIH peptides typically have an LPXRFamide C-terminus, the GnIH identified in the lamprey, an agnathan, has a C-terminal QPQRF or RPQRF motif. ird.fr This demonstrates the evolutionary plasticity of these peptides, allowing for the fine-tuning of their functions in different lineages.
Evolutionary Significance of RFamide Signaling Systems
The widespread presence and functional diversity of RFamide signaling systems across the animal kingdom point to their profound evolutionary significance. nih.govpnas.orgelifesciences.org These ancient signaling molecules play crucial roles in a vast array of fundamental physiological processes, including feeding, reproduction, pain perception, and stress responses. nih.govird.frbioscientifica.com
The conservation of RFamide involvement in feeding behavior across diverse phyla, from coelenterates to mammals, suggests that regulating food intake is an ancient and primary function of this signaling system. bioscientifica.combioscientifica.com Similarly, the role of GnIH-type neuropeptides as reproductive inhibitors appears to trace back to the common ancestor of bilaterians. nih.gov The discovery of an oral/pharyngeal nervous system in the cnidarian Nematostella vectensis that expresses RFamide and is essential for feeding regulation further supports the idea that these peptides were involved in controlling fundamental behaviors in early metazoans. biorxiv.org
The evolution of RFamide signaling has been shaped by events such as whole-genome duplications in the vertebrate lineage, which led to an expansion of the neuropeptide repertoire and allowed for neofunctionalization and subfunctionalization. nih.gov This expansion contributed to the complexity of neuroendocrine regulation in vertebrates.
Receptors and Signal Transduction of Rfamide Peptides
Identification and Characterization of Cognate G-Protein Coupled Receptors (GPCRs)
The biological effects of RFamide peptides are mediated by a specific group of G-protein coupled receptors (GPCRs). nih.gov These receptors are integral membrane proteins that, upon binding with a ligand, initiate intracellular signaling cascades. nih.gov The identification of these receptors, often through a process of "reverse pharmacology," has been crucial in understanding the functional diversity of the RFamide peptide family. nih.gov Several orphan GPCRs have been successfully paired with their endogenous RFamide peptide ligands, leading to the characterization of a multiligand/multireceptor system. nih.gov
The mammalian RFamide peptide receptor family includes several well-characterized subtypes:
Neuropeptide FF Receptors (NPFFRs): This subgroup consists of two receptors, NPFF1R (GPR147) and NPFF2R (GPR74). nih.gov They are recognized by the NPFF group of peptides. nih.gov There is a degree of cross-reactivity, with peptides derived from the pro-NPFFA precursor showing higher affinity for NPFF2R, and those from the pro-NPFFB precursor having a slight preference for NPFF1R. nih.gov
Kisspeptin (B8261505) Receptor (Kiss1R or GPR54): This receptor is the target for kisspeptins, which are RFamide peptides critically involved in the regulation of reproduction. nih.gov
Prolactin-Releasing Peptide Receptor (PrRPR or GPR10): Initially identified as the receptor for Prolactin-Releasing Peptide (PrRP), GPR10 was the first putative RFamide receptor to be characterized. nih.govnih.gov
Pyroglutamylated RFamide Peptide Receptor (QRFPR or GPR103): This receptor binds pyroglutamylated RFamide peptides (QRFP), also known as 26RFa and 43RFa. nih.gov
While these receptors are the established targets for mammalian RFamides, it is important to note that the specific binding and activation by the invertebrate-derived Pol-RFamides have not been documented. The shared C-terminal RFamide motif across the peptide family suggests a potential for cross-reactivity, a phenomenon observed among different mammalian RFamide peptides and their receptors, but this has not been experimentally verified for Pol-RFamide. nih.govnih.gov
The diverse physiological functions of RFamide peptides are reflected in the widespread distribution of their receptors throughout the body.
| Receptor | Neural Tissue Distribution | Peripheral Tissue Distribution |
| NPFFR1 (GPR147) | Hypothalamus, septal nuclei. researchgate.net | Not extensively documented in peripheral tissues. |
| NPFFR2 (GPR74) | Widely distributed in the central nervous system. researchgate.net | Adrenal gland, heart, lung, pancreas. researchgate.net |
| Kiss1R (GPR54) | Hypothalamus, cerebral cortex, thalamus, pons-medulla, cerebellum. nih.gov | Placenta, pituitary, pancreas, spinal cord, aorta, coronary artery, umbilical vein. nih.gov |
| PrRPR (GPR10) | High expression in the brainstem and hypothalamus. | High expression in the anterior pituitary. nih.gov |
| QRFPR (GPR103) | Predominantly in various brain regions. nih.gov | Heart, kidney, retina, testis, adrenal gland. nih.gov |
This distribution underscores the roles of RFamide signaling in neuroendocrine control, cardiovascular function, energy homeostasis, and reproduction. The specific distribution of receptors for this compound in its native organism, the hydromedusa, or its potential sites of action in mammalian systems remains an area for future research.
Molecular Mechanisms of Receptor Activation
The activation of a GPCR by a peptide ligand like an RFamide is a dynamic process that involves precise molecular interactions, leading to conformational changes in the receptor and the initiation of intracellular signaling.
The binding of RFamide peptides to their cognate GPCRs is a high-affinity interaction. core.ac.uk The C-terminal RFamide motif is essential for the binding of all peptides within this family to their respective receptors. nih.gov However, the N-terminal sequence of the peptide plays a crucial role in determining the specificity and affinity for different receptor subtypes. nih.govcore.ac.uk For instance, while the C-terminal PQRFamide sequence is shared between RFRP-3 and NPFF, the differing N-terminal amino acids are critical for their respective agonistic activities at their primary receptors. core.ac.uk This highlights the potential for subtle differences in the N-terminal sequence of this compound to influence its binding characteristics to mammalian receptors, should any interaction occur. The phenomenon of cross-reactivity, where a single ligand can bind to multiple receptor subtypes, is common within the RFamide system. nih.govnih.gov
Upon binding of an RFamide peptide, the receptor undergoes a conformational change. This structural rearrangement is the pivotal step that allows the intracellular domains of the receptor to interact with and activate G-proteins. nih.gov The ligand is thought to stabilize an active conformation of the receptor, which may involve movements of the transmembrane helices. nih.gov While the general principles of GPCR activation are understood, the specific conformational shifts induced by individual RFamide peptides, and particularly by this compound, are not detailed in the current literature.
Intracellular Signaling Pathways
The activation of RFamide receptors leads to the engagement of specific intracellular signaling pathways, primarily through the coupling to heterotrimeric G-proteins. The type of G-protein activated determines the downstream cellular response.
The primary signaling pathways associated with the specified RFamide receptors are:
| Receptor | Primary G-Protein Coupling | Resulting Intracellular Signaling |
| NPFFR1 (GPR147) | Gi/o nih.gov | Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. nih.gov |
| NPFFR2 (GPR74) | Gi/o | Inhibition of adenylyl cyclase, leading to decreased cAMP levels. |
| Kiss1R (GPR54) | Gq/11 nih.gov | Activation of phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium. nih.gov |
| PrRPR (GPR10) | Gq nih.gov | Activation of phospholipase C and subsequent downstream signaling. nih.gov |
| QRFPR (GPR103) | Gq/Gi nih.gov | Can activate both the phospholipase C pathway and inhibit adenylyl cyclase. nih.gov |
These pathways ultimately modulate cellular functions such as hormone secretion, neuronal excitability, and gene expression, which are central to the physiological effects of RFamide peptides. nih.govnih.gov The specific intracellular cascades that would be triggered by this compound in a mammalian system are contingent on its yet-to-be-determined receptor binding profile.
Gαi/o-Coupled Signaling
A significant subset of RFamide peptide receptors transduces signals through the inhibitory Gαi/o family of G proteins. nih.gov The Neuropeptide FF (NPFF) receptors, NPFFR1 (GPR147) and NPFFR2 (GPR74), are classic examples of receptors that primarily couple to Gαi/o proteins. nih.govbenthamopen.com This coupling has been demonstrated in various cell systems, including transfected CHO, HEK293, and SH-SY5Y neuroblastoma cells. nih.gov Activation of the Gαi/o pathway by ligands such as NPFF and NPAF leads to the inhibition of adenylyl cyclase activity. benthamopen.com
Similarly, RFamide-related peptides (RFRPs), the mammalian orthologs of the avian gonadotropin-inhibitory hormone (GnIH), mediate their effects through the Gαi/o-coupled receptor GPR147. nih.govresearchgate.net For instance, RFRP-1 and RFRP-3 have been shown to efficiently inhibit forskolin-induced cAMP accumulation in cells expressing the human NPFF1 receptor, a hallmark of Gαi/o activation. nih.gov
The peptide 26RFa has also been shown to signal through a Gαi/o-dependent pathway to inhibit glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells. This inhibitory effect was reversed by pertussis toxin (PTX), a specific inhibitor of Gαi/o-coupled receptors, confirming the involvement of this pathway. diabetesjournals.orgunito.it
| Peptide/Ligand | Receptor(s) | Primary Function/Effect | Reference |
|---|---|---|---|
| NPFF / NPAF | NPFFR1 (GPR147), NPFFR2 (GPR74) | Inhibition of adenylyl cyclase | nih.govbenthamopen.com |
| RFRP-1 / RFRP-3 (GnIH) | NPFFR1 (GPR147) | Inhibition of cAMP accumulation | nih.govnih.gov |
| 26RFa | Unknown (PTX-sensitive) | Inhibition of insulin secretion | diabetesjournals.orgunito.it |
Gαq/11-Coupled Signaling
In addition to Gαi/o coupling, several RFamide receptors activate the Gαq/11 signaling pathway. nih.gov The Gαq/11 family of G proteins stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgresearchgate.net This cascade ultimately leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). wikipedia.org
The kisspeptin receptor (GPR54) is a prominent example of an RFamide receptor that signals via Gαq/11. benthamopen.comnih.gov Its activation leads to the stimulation of phospholipase C and subsequent calcium mobilization. nih.gov Similarly, the pyroglutamylated RFamide peptide receptor (QRFPR, also known as GPR103) couples to both Gαq and Gαi pathways. benthamopen.comnih.gov The Mas-related G-protein coupled receptors (Mrgs), specifically MrgA1 and MrgC11, which are activated by various RFamide-related peptides, have been shown to signal exclusively through the Gαq/11 pathway in a pertussis toxin-insensitive manner. nih.gov The prolactin-releasing peptide (PrRP) receptor, GPR10, also couples to Gαq/11. benthamopen.com
| Receptor | Endogenous Ligand(s) | Downstream Effector | Reference |
|---|---|---|---|
| Kisspeptin Receptor (GPR54) | Kisspeptins | Phospholipase C activation | benthamopen.comnih.gov |
| QRFPR (GPR103) | 26RFa, 43RFa (QRFP) | Phospholipase C activation | benthamopen.comnih.gov |
| MrgA1, MrgC11 | RFamide-related peptides | Phospholipase C activation | nih.gov |
| GPR10 | Prolactin-Releasing Peptide (PrRP) | Phospholipase C activation | benthamopen.com |
Modulation of Adenylyl Cyclase and cAMP Production
The modulation of adenylyl cyclase (AC) activity and the resultant changes in cyclic AMP (cAMP) production are direct consequences of Gαi/o and Gαs protein activation. nih.govproteopedia.org Within the RFamide system, the most commonly reported mechanism is the inhibition of adenylyl cyclase via Gαi/o coupling. nih.gov
For example, NPFF binding to NPFFR1 and NPFFR2 leads to a robust inhibition of forskolin-stimulated cAMP production in various cell lines. nih.gov This inhibitory action is a key signaling mechanism for NPFF and related peptides. nih.gov Similarly, RFRP-1 and RFRP-3 effectively suppress cAMP accumulation in cells expressing the human NPFF1 receptor. nih.gov The peptide 26RFa also inhibits cAMP formation, which contributes to its inhibitory effect on insulin release. unito.it
Conversely, evidence also points to stimulatory effects on cAMP production. The peptide 43RFa, in contrast to 26RFa, promotes insulin secretion through a Gαs-dependent pathway, which involves the stimulation of adenylyl cyclase and an increase in cAMP levels. diabetesjournals.orgunito.it This effect was blocked by the selective Gαs antagonist NF449. diabetesjournals.orgunito.it Furthermore, while NPFFR2 primarily couples to Gαi/o, it has been shown in some tissues like the mouse cerebellum and spinal cord that it can also couple to Gαs and stimulate adenylyl cyclase activity. nih.gov
Regulation of Calcium Mobilization
Regulation of intracellular calcium (Ca2+) levels is a critical signaling outcome for RFamide peptides, primarily driven by the Gαq/11 pathway. researchgate.net The activation of Gαq/11 leads to PLC-mediated production of IP3, which then binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. wikipedia.orgresearchgate.net
This mechanism is central to the function of the kisspeptin/GPR54 system. nih.gov Activation of GPR54 by kisspeptin results in a dose-dependent increase in intracellular free Ca2+. nih.gov Likewise, the activation of MrgA1 and MrgC11 receptors by RFamide peptides stimulates significant and dose-dependent increases in intracellular Ca2+. nih.gov This response was found to be insensitive to pertussis toxin, confirming its independence from the Gαi/o pathway and dependence on Gαq/11. nih.gov The QRFPR (GPR103) also mediates calcium mobilization upon activation by its ligands, 26RFa and 43RFa. researchgate.net
Receptor Promiscuity and Cross-Reactivity within the RFamide System
The RFamide peptide family is characterized as a multiligand/multireceptor system where significant promiscuity and cross-reactivity exist. benthamopen.comnih.gov This means that a single RFamide peptide can often bind to and activate multiple different RFamide receptors, and conversely, a single receptor can be activated by several different RFamide ligands. nih.govnih.gov This promiscuity is largely attributed to the conserved C-terminal Arg-Phe-NH2 motif, which is essential for receptor interaction across the family. benthamopen.comnih.gov
For instance, kisspeptins can bind to and activate both NPFFR1 and NPFFR2, leading to Gαi/o signaling and inhibition of cAMP production. nih.gov PrRP displays high affinity not only for its cognate receptor GPR10 but also for NPFFR1 and NPFFR2. nih.gov This cross-reactivity has functional consequences, as the anti-morphine effects of NPFF were absent in animals lacking the PrRP receptor, and the effects of PrRP were blocked by an NPFF receptor antagonist, indicating that both receptor types are essential for the observed actions. nih.gov
However, the degree of promiscuity varies. While many RFamides can bind to NPFF receptors, NPFF itself is not effective at binding to the PrRP receptor, GPR10. benthamopen.com Similarly, the kisspeptin receptor, GPR54, appears to be exclusively activated by kisspeptins and not by other peptides like galanin, despite sequence similarities between their receptors. benthamopen.com This complex web of interactions suggests that the physiological output of RFamide signaling is determined by the specific combination of peptides and receptors expressed in a given tissue, allowing for nuanced and tightly regulated biological responses. nih.govnih.gov
Physiological Roles and Functional Studies of Rfamide Peptides in Research Models
Roles in Invertebrate Models (Primarily Cnidarians, relevant to Pol-RFamide)
The nervous systems of cnidarians, though simple, are rich in neuropeptides, particularly those ending in an arginine-phenylalanine-amide (RFamide) motif. researchgate.net These peptides, including this compound found in hydromedusae, are crucial signaling molecules that regulate a wide array of physiological processes. frontiersin.orgmdpi.com
In the diffuse nerve nets of cnidarians, RFamide peptides function as key neurotransmitters and neuromodulators. researchgate.net In hydromedusae, this compound and its counterparts are distributed throughout the nervous system, suggesting a fundamental role in neuronal communication. mdpi.comresearchgate.net For instance, in Hydra, Hydra-RFamides can activate specific ion channels (HyNaCs), which are peptide-gated sodium channels, leading to neuronal excitation and subsequent physiological responses like tentacle contraction. nih.gov This direct action on ion channels highlights their role as primary neurotransmitters. Furthermore, the widespread presence of RFamide-immunoreactive neurons in sensory structures like the rhopalia of box jellyfish points to their role in integrating sensory information and modulating neuronal circuits that control complex behaviors such as swimming. nih.gov
A primary and well-documented function of RFamide peptides in cnidarians is the control of musculature. nih.govresearchgate.net In the hydromedusa Polyorchis penicillatus, from which this compound was first isolated, these peptides are involved in modulating the swimming muscle contractions. nih.gov Studies across various cnidarian species have demonstrated the myoactive properties of related RFamides. For example, Antho-RFamide increases muscle tone and contraction amplitude in the sea anemone Calliactis parasitica. frontiersin.orgnih.gov In scleractinian corals, synthetic QGRFamide peptides, which share the terminal RFamide motif, have been shown to induce polyp contraction, a crucial behavior for feeding and defense. nih.gov This regulatory role extends to the coordination of different muscle groups, as seen in Hydra, where Hydra-RFamide III mediates the pumping activity of the peduncle, a motion essential for gastrovascular circulation. nih.govnih.gov
The table below summarizes findings on the effects of RFamide peptides on muscle activity in various cnidarian models.
| Cnidarian Model | RFamide Peptide Studied | Observed Effect on Muscle/Polyp | Reference |
| Euphyllia ancora (Coral) | QGRFamide | Induces polyp contraction | nih.gov |
| Stylophora pistillata (Coral) | QGRFamide | Induces polyp contraction | nih.gov |
| Calliactis parasitica (Sea Anemone) | Antho-RFamide | Increases muscle tone and contraction amplitude | frontiersin.orgnih.gov |
| Renilla koellikeri (Sea Pansy) | Antho-RFamide | Causes tonic contractions in rachis and peduncle | nih.govnih.gov |
| Hydra magnipapillata | Hydra-RFamide III | Mediates dose-dependent peduncle pumping | nih.govnih.gov |
RFamide peptides are integral to sensory processing in cnidarians. Neurons containing these peptides are frequently found in sensory structures, such as the tentacles and rhopalia (sensory clubs in jellyfish). nih.govnih.gov This localization suggests a role in processing sensory inputs and translating them into behavioral responses. mdpi.com For instance, RFamide-positive neurons in the tentacles of sea anemones are thought to be involved in the chemosensory regulation of nematocyte (stinging cell) discharge, a critical mechanism for prey capture and defense. nih.govnih.gov In the planula larvae of Hydractinia echinata, sensory neurons containing RFamides are part of a circuit that responds to environmental cues to control behavior. nih.gov Furthermore, in box jellyfish, the complex RFamide-immunoreactive nervous system within the rhopalia is believed to integrate visual and other sensory signals to modulate swimming behavior. nih.gov
Roles in Vertebrate Models (General RFamide Peptide Family)
In vertebrates, the RFamide peptide family has diversified into several distinct groups, including Gonadotropin-Inhibitory Hormone (GnIH), Neuropeptide FF (NPFF), Kisspeptins, Prolactin-Releasing Peptide (PrRP), and Pyroglutamylated RFamide Peptide (QRFP). nih.govfrontiersin.org These peptides are critical players in neuroendocrine regulation, controlling a wide range of physiological functions from reproduction to energy balance. nih.govmdpi.com
RFamide peptides are potent modulators of major neuroendocrine axes, most notably the Hypothalamic-Pituitary-Gonadal (HPG) axis, which governs reproduction. nih.govnih.gov Two RFamide peptides, Kisspeptin (B8261505) and GnIH, have emerged as key regulators with opposing actions. nih.gov Kisspeptin acts as a primary stimulator of Gonadotropin-Releasing Hormone (GnRH) neurons, thereby driving the reproductive axis. nih.gov Conversely, GnIH, and its mammalian ortholog RFRP-3, generally acts as an inhibitor of the HPG axis, suppressing GnRH synthesis and release. nih.govproquest.com This dual control allows for precise regulation of reproductive function in response to various internal and external cues. nih.gov
Beyond reproduction, other RFamide peptides regulate different neuroendocrine functions. QRFP, for example, is involved in the control of feeding behavior and energy homeostasis, often stimulating food intake. frontiersin.orgresearchgate.net PrRP has been shown to affect the stress response by influencing the release of adrenocorticotropic hormone (ACTH). nih.gov The NPFF group is known for its role in pain modulation and its interaction with opioid systems. nih.gov Collectively, these peptides act within the hypothalamus and other brain regions to integrate information and maintain physiological homeostasis. mdpi.comproquest.com
The table below outlines the primary neuroendocrine functions of the main vertebrate RFamide peptide families.
| Vertebrate RFamide Family | Key Peptide(s) | Primary Neuroendocrine Function(s) | Reference |
| Kisspeptins | Kisspeptin | Stimulation of the HPG axis; drives GnRH release | nih.gov |
| Gonadotropin-Inhibitory Hormone (GnIH) | GnIH / RFRP-3 | Inhibition of the HPG axis; suppresses GnRH release | nih.govproquest.com |
| Pyroglutamylated RFamide Peptide (QRFP) | QRFP / 26RFa | Regulation of feeding behavior and energy balance | frontiersin.orgresearchgate.net |
| Prolactin-Releasing Peptide (PrRP) | PrRP | Regulation of stress response (ACTH release), food intake | nih.gov |
| Neuropeptide FF (NPFF) | NPFF, NPAF | Pain modulation, interaction with opioid systems | nih.gov |
Feeding Behavior and Energy Homeostasis
A conserved function of RFamide peptides throughout evolution is the regulation of feeding behavior and energy homeostasis. nih.govfrontiersin.org Different members of the RFamide family can have opposing effects on food intake. researchgate.net
For instance, pyroglutamylated RFamide peptide (QRFP), also known as 26RFa, has been shown to be a potent stimulator of food intake. nih.govnih.govfrontiersin.org Central administration of QRFP increases both food intake and locomotor activity. nih.govnih.gov The expression of 26RFa is upregulated in the hypothalamus of obese animals, suggesting a role in the development or maintenance of obesity. frontiersin.org
In contrast, neuropeptide FF (NPFF) and prolactin-releasing peptide (PrRP) have been shown to reduce food intake. researchgate.net PrRP is involved in the control of body weight homeostasis by inducing anorexia. nih.gov The diverse effects of RFamide peptides on feeding are part of a complex neural network that integrates signals of energy status to modulate food-seeking and consumption behaviors. nih.govresearchgate.net
| Peptide | Effect on Food Intake | Associated Behaviors |
| QRFP (26RFa) | Orexigenic (Increases) | Increased locomotor activity |
| NPFF | Anorexigenic (Decreases) | N/A |
| PrRP | Anorexigenic (Decreases) | N/A |
Pain Modulation and Nociception Pathways
RFamide peptides are significantly involved in the modulation of pain and nociception. nih.govnih.gov Neuropeptide FF (NPFF) is often referred to as a morphine-modulating peptide due to its complex interactions with the opioid system. tmu.edu.tw It can exhibit both pro-opioid and anti-opioid actions, depending on the context. tmu.edu.tw
The involvement of RFamide peptides in pain pathways highlights their role in processing sensory information and modulating responses to noxious stimuli. nih.govnih.gov This function is intertwined with their role in the stress response, as pain is a significant physiological stressor. nih.gov
Influence on Locomotor Activity and Non-Sexual Motivated Behavior
Certain RFamide peptides have a demonstrable influence on locomotor activity and other motivated behaviors that are not directly sexual. nih.govresearchgate.net As mentioned, central administration of QRFP increases locomotor activity in addition to its effects on feeding. nih.govresearchgate.net This suggests a broader role for QRFP in promoting arousal and appetitive behaviors. nih.gov
RFRP-3 has also been implicated in controlling non-sexual motivated behaviors. nih.govveterinaryworld.orgresearchgate.net In female Syrian hamsters, food restriction leads to an activation of RFRP-3 cells and an increase in appetitive behaviors like food hoarding, while sexual motivation is decreased. nih.gov This demonstrates a trade-off between ingestive and sexual behaviors orchestrated in part by RFRP-3, particularly in environments with fluctuating energy availability. nih.gov
Modulation of Neuronal Excitability and Synaptic Transmission
At a fundamental level, RFamide peptides function as neuromodulators, altering neuronal excitability and synaptic transmission. nih.govresearchgate.net They are often co-expressed with classical neurotransmitters, allowing for a fine-tuning of neuronal signaling. researchgate.net
For example, the molluscan FMRFamide-gated sodium channels (FaNaCs) are directly gated by FMRFamide, leading to neuronal depolarization. researchgate.net In vertebrates, RFamide peptides can modulate the activity of other ion channels, such as acid-sensing ion channels (ASICs). researchgate.net The ability of RFamide peptides to modulate neuronal activity underlies their diverse physiological functions, from controlling complex behaviors to regulating hormone secretion. nih.govresearchgate.net
Developmental Roles in Early Vertebrate Development
RFamide peptides, a diverse family of neuropeptides characterized by a C-terminal Arginine-Phenylalanine-amide motif, are implicated in a wide array of physiological processes in adult vertebrates, including the regulation of reproduction, feeding behavior, and pain modulation. nih.govnih.govfrontiersin.org While research has predominantly centered on their functions in mature animals, emerging evidence indicates that these peptides are expressed early in embryonic development, suggesting they play fundamental roles in the formation of the vertebrate body plan, particularly in the development of the nervous system. frontiersin.orgamanote.com Functional studies in various vertebrate models are beginning to shed light on these crucial developmental functions. nih.gov
Neuropeptides with the C-terminal Arg-Phe-NH2 (RFamide) sequence are found throughout the animal kingdom. nih.gov In vertebrates, the RFamide peptide family is categorized into five main groups: the neuropeptide FF (NPFF) group, the gonadotropin-inhibitory hormone (GnIH) group, the prolactin-releasing peptide (PrRP) group, the 26RFa/QRFP group, and the kisspeptin group. nih.govnih.govmdpi.com Studies in model organisms like teleost fish and amphibians show that the genes encoding these peptides and their corresponding G-protein-coupled receptors are expressed in distinct spatial and temporal patterns during early developmental stages. nih.gov
For instance, studies in the Japanese medaka, a teleost fish, have demonstrated that the Kisspeptin system (a member of the RFamide family) is vital for normal brain development. nih.gov Similarly, research in zebrafish has begun to map the expression of GnIH and its receptors from early developmental stages, pointing towards potential roles in neurogenesis and organ formation. nih.gov In the amphibian Xenopus, mRNA for prolactin-releasing peptide (PrRP) is detected at early stages, with expression levels changing throughout metamorphosis, coinciding with the development of the pituitary gland. nih.gov Although the precise mechanisms are still under investigation, these findings collectively suggest that RFamide signaling pathways are integral to the proper orchestration of early vertebrate development. frontiersin.org
The following table summarizes key research findings on the expression and functional roles of different RFamide peptides during the early development of various vertebrate models.
| RFamide Peptide Family | Vertebrate Model | Developmental Stage of Expression | Observed/Proposed Developmental Role |
| Kisspeptin (Kiss) | Japanese Medaka | Early developmental stages | Essential for normal brain development. nih.gov |
| Neuropeptide FF (NPFF) | Xenopus, Mammals | Early embryonic stages | Expressed in the suprachiasmatic region and medullary reticular formation; specific function not yet demonstrated. nih.gov |
| Prolactin-Releasing Peptide (PrRP) | Xenopus | Early premetamorphic stages (e.g., stage 54, 57) | Expression coincides with pituitary development; potential role in neuroendocrine system maturation. nih.gov |
| Prolactin-Releasing Peptide (PrRP) | Chicken | Embryonic day 8 (E8) onwards | PrRP receptor expression increases with developmental stage in the pituitary. nih.gov |
| Gonadotropin-Inhibitory Hormone (GnIH) | Carp | From hatching | Expressed in the anterior pituitary, suggesting autocrine or paracrine functions in early life. nih.gov |
| Gonadotropin-Inhibitory Hormone (GnIH) | Zebrafish | Early development | Temporal expression of GnIH and its receptors suggests a role in developmental processes. nih.gov |
Advanced Research Methodologies in Pol Rfamide and Rfamide Peptide Studies
Molecular Cloning and Genetic Engineering Techniques
Molecular cloning and genetic engineering are foundational to understanding the genetic blueprint of RFamide peptides. neb.com These techniques allow researchers to isolate, replicate, and manipulate the specific DNA sequences that code for these neuropeptides, providing the necessary tools to study their precursors and functional roles. promega.comgenscript.com
Complementary DNA (cDNA) library screening is a powerful method used to identify the genes encoding specific peptides like Pol-RFamide from a collection of expressed genes. rxbiosciences.com The process begins with the extraction of messenger RNA (mRNA) from tissues where the peptide is believed to be produced. This mRNA is then converted into more stable double-stranded cDNA using the enzyme reverse transcriptase. youtube.com These cDNA molecules, each representing a gene expressed in the source tissue, are inserted into vectors (such as plasmids) which are then introduced into host cells (like bacteria) to create a cDNA library. youtube.com
To find the specific gene of interest within this vast library, researchers use probes—short, labeled sequences of DNA (oligonucleotides) or antibodies designed to recognize the peptide or its precursor. rxbiosciences.com For instance, a cDNA library prepared from the central ganglia of the snail Helix aspersa was screened using oligonucleotides based on known peptide sequences, which led to the identification of two distinct classes of cDNA clones encoding FMRFamide-related peptides (FaRPs). nih.gov One class encoded tetrapeptides like FMRFamide and FLRFamide, while the other encoded longer, N-terminally extended heptapeptides. nih.gov Similarly, the receptor for pyroglutamylated RFamide peptide (QRFP) was originally cloned from a human brain cDNA library, a critical step in understanding its function. nih.gov
Gene editing technologies, particularly CRISPR-Cas9, have revolutionized the study of neuropeptide function by allowing for precise modifications to an organism's DNA. This system can be used to create "knockout" models, where the gene encoding a specific RFamide peptide is inactivated. By observing the resulting physiological changes, scientists can infer the peptide's function. A recent study, for example, used CRISPR-Cas9 to invalidate the NPVF gene, which encodes the RFamide-related peptide 3 (RFRP3), in sheep. nih.govresearchgate.net This approach aims to clarify the enigmatic role of RFRP3 in controlling seasonal breeding. nih.gov
For more sophisticated control over gene inactivation, researchers employ conditional knockout systems like the Cre-Lox system, particularly in mouse models. researchgate.net This system provides both spatial and temporal control over gene expression. youtube.com It consists of two key components:
Cre recombinase: An enzyme that recognizes specific DNA sequences called loxP sites.
LoxP sites: Short, 34-base-pair sequences that are inserted into the genome to flank the gene of interest (a "floxed" gene).
By breeding a mouse line expressing Cre recombinase in a specific tissue with a mouse line carrying the floxed gene, researchers can generate offspring in which the gene is deleted only in that particular tissue. researchgate.netyoutube.com Furthermore, inducible Cre systems (like Cre-ERT2) can be activated by administering a drug such as tamoxifen, allowing researchers to control when the gene is knocked out. researchgate.netyoutube.com This level of precision is invaluable for studying genes that may be lethal if knocked out during development or for dissecting their roles in specific adult tissues and at specific times.
Gene Expression Analysis
Analyzing gene expression is critical for understanding where and when this compound and other RFamide peptides are synthesized. This information provides clues about their potential physiological roles.
In situ hybridization (ISH) is a technique that allows for the precise localization of specific mRNA transcripts directly within tissue sections, providing a visual map of gene expression at the cellular level. ucl.ac.uk The method involves creating a labeled probe (a complementary strand of RNA or DNA) that will bind specifically to the target mRNA sequence within the prepared tissue. The probe's label (e.g., a radioactive isotope or a fluorescent tag) is then detected to reveal the location of the cells expressing the gene.
A study on the potato cyst nematode, Globodera pallida, successfully used ISH to map the expression of several FMRFamide-like peptide (flp) genes. nih.gov The findings revealed distinct expression patterns for different peptides within the worm's nervous system, implicating them in the regulation of muscles and sensory structures. nih.gov
Table 1: Localization of FMRFamide-like Peptide Gene Expression in Globodera pallida via ISH
| Gene | Encoded Peptide | Expression Location in Nervous System |
|---|---|---|
| gpflp-1 | KSAYMRFamide | Neurons of the circumpharyngeal nerve ring; lumbar ganglia. |
| gpflp-2 | KNKFEFIRFamide | Lumbar ganglia; pre-anal ganglia; BDU neurons; retrovesicular ganglion. |
| gpflp-3 | KHEYLRFamide | Anterior ganglion; paired cells posterior to the circumpharyngeal nerve ring. |
| gpflp-4 | -P(G/Q)VLRFamides | Retrovesicular ganglion. |
Data sourced from Marks et al. nih.gov
Quantitative RT-PCR (also known as qPCR) is a highly sensitive and widely used technique for measuring the amount of a specific mRNA transcript in a sample. nih.govnih.gov It allows for the accurate quantification of gene expression levels, making it ideal for comparing expression between different tissues or under different experimental conditions. nih.govresearchgate.net The process involves two main steps:
Reverse Transcription (RT): The RNA from a sample is converted into cDNA. youtube.com
Quantitative PCR (qPCR): The cDNA is amplified in a real-time PCR machine. The amplification process is monitored in real-time using fluorescent dyes that bind to double-stranded DNA. youtube.com The cycle at which fluorescence exceeds a detection threshold is proportional to the initial amount of target mRNA.
To ensure accuracy, the expression level of the target gene is typically normalized to that of a stably expressed housekeeping gene. youtube.com Research on RFamide-related peptides (RFRP) in chickens used this method to compare mRNA expression across various tissues. The results showed that RFRP mRNA was most highly expressed in the hypothalamus, with significantly lower levels in the pituitary, ovary, and uterus. nih.gov This finding supports the role of these peptides in the central regulation of reproduction. nih.gov
Table 2: Relative mRNA Expression of RFRP in Chicken Tissues
| Tissue | Relative Expression Level (Mean ± SE) |
|---|---|
| Hypothalamus | 1.00 ± 0.00 |
| Pituitary | 0.43 ± 0.05 |
| Ovary | 0.11 ± 0.04 |
| Uterus | 0.09 ± 0.02 |
Expression levels are relative to the hypothalamus. Data sourced from Shan et al. nih.gov
Northern blot analysis is a classic technique used to detect specific RNA molecules within a sample and to determine their size. thermofisher.com Although in many cases it has been superseded by the more sensitive RT-PCR, it remains a valuable tool for confirming transcript size and identifying alternatively spliced variants. thermofisher.com
The procedure involves separating RNA molecules by size using gel electrophoresis, transferring them to a solid membrane, and then hybridizing the membrane with a labeled probe specific to the RNA of interest. thermofisher.com While less sensitive than modern amplification-based methods, the direct detection of the RNA molecule provides unique and important information that can complement data from other gene expression analysis techniques.
Immunological and Localization Techniques
Advanced immunological and localization techniques have been instrumental in elucidating the anatomical distribution and subcellular organization of this compound and other RFamide peptides. These methods provide critical insights into the neuroanatomical-functional relationships of this peptide family.
Immunocytochemistry and Immunohistochemistry
Immunocytochemistry and immunohistochemistry are powerful techniques that utilize antibodies to visualize the distribution of specific peptides within cells and tissues. In the study of this compound and related peptides, these methods have been essential for mapping the neuronal systems that produce and release these signaling molecules.
Researchers have successfully raised polyclonal antibodies against various RFamide peptides. diagenode.com These antibodies are then applied to tissue sections, where they bind specifically to the target peptide. The antigen-antibody complex is subsequently visualized using fluorescently labeled secondary antibodies or enzymatic reactions that produce a colored precipitate.
Studies employing these techniques have revealed the widespread distribution of RFamide-like immunoreactivity in the central and peripheral nervous systems of diverse species. jneurosci.orgnih.gov For instance, in the hydromedusa Polyorchis penicillatus, from which Pol-RFamides were first isolated, immunohistochemistry has been used to map the location of this compound-containing neurons. portlandpress.com In other organisms, these techniques have identified specific neuronal cell bodies (perikarya) and extensive networks of immunoreactive nerve fibers in various brain regions and peripheral tissues. researchgate.netnih.gov
For example, immunohistochemical studies in rodents have localized RFamide-related peptides (RFRPs) to the dorsomedial hypothalamic nucleus and other brainstem regions. nih.govnih.gov The dense networks of immunoreactive fibers observed in areas like the parabrachial nucleus and the dorsal horn of the spinal cord suggest roles in sensory and autonomic functions. nih.gov Furthermore, co-localization studies, where tissues are stained for multiple peptides, have shown that RFamide peptides can coexist with other neurotransmitters in the same neuron, suggesting complex interactions in neuronal signaling. nih.govnih.gov
The following table summarizes findings from key immunohistochemical studies on RFamide peptides:
| Organism | Peptide Family | Location of Immunoreactive Neurons | Key Findings |
| Aplysia californica | FMRFamide | Buccal ganglia, ventral cluster motor neurons. nih.gov | Co-localization with SCPs in motor neurons involved in feeding behaviors. nih.gov |
| Mouse | RFRPs | Dorsomedial hypothalamic nucleus, lateral superior olive, nucleus of the solitary tract. nih.gov | Widespread distribution suggests involvement in neuroendocrine, behavioral, sensory, and autonomic functions. nih.gov |
| Rat | RFRP-1 & RFRP-3 | Periventricular nucleus, ventromedial nucleus of the hypothalamus. researchgate.net | Distinct and overlapping distributions of different RFRPs, suggesting both unique and shared functions. researchgate.net |
| Human | NPFF1R | Hypothalamus and surrounding basal forebrain structures. nih.gov | Supports a role in central coordination of neuroendocrine and autonomic responses. nih.gov |
Radioimmunoassay (RIA) for Peptide Detection
Radioimmunoassay (RIA) is a highly sensitive in vitro technique used to quantify the concentration of antigens, such as peptides, in biological samples. microbenotes.com This competitive binding assay was instrumental in the initial discovery and characterization of many RFamide peptides. nih.gov
The principle of RIA involves a competition between a radiolabeled peptide (tracer) and an unlabeled peptide (from the sample or a standard) for a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample.
Historically, RIA played a crucial role in the purification of the first mammalian RFamides from bovine brain extracts, using antibodies raised against the invertebrate peptide FMRFamide. nih.gov This technique has also been used to determine plasma concentrations of hormones that are regulated by RFamide peptides, providing insights into their physiological functions. oup.com For example, RIA has been employed to measure luteinizing hormone (LH) levels in response to RFRP administration, demonstrating the role of these peptides in reproductive endocrinology. jneurosci.org
Electron Microscopy for Subcellular Localization of Peptidergic Neurons
To understand the precise cellular and subcellular organization of this compound and other peptidergic systems, researchers have turned to high-resolution imaging techniques like electron microscopy. Cryo-electron microscopy (cryo-EM), in particular, has provided unprecedented insights into the structural basis of RFamide peptide-receptor interactions.
Recent cryo-EM studies have successfully resolved the structures of RFamide peptide receptors, such as the neuropeptide FF receptor 2 (NPFFR2), in both their active, ligand-bound state and their inactive, ligand-free state. embopress.orgnih.govembopress.org These structural analyses reveal how the C-terminal RF-amide motif of the peptide engages with conserved residues within the transmembrane domain of the receptor. embopress.orgnih.gov This detailed molecular view of the ligand-binding pocket provides a basis for understanding receptor activation and specificity. embopress.orgembopress.org
By revealing the conformational changes that occur upon peptide binding, these studies offer a molecular-level explanation for how RFamide peptides initiate intracellular signaling cascades. embopress.orgnih.gov This level of detail is crucial for understanding the function of peptidergic neurons at the subcellular level.
In Vitro Pharmacological and Cellular Assays
A variety of in vitro pharmacological and cellular assays are employed to characterize the interactions between this compound, related peptides, and their receptors, and to elucidate the downstream signaling pathways they activate.
Receptor Binding Assays
Receptor binding assays are fundamental tools for studying the affinity and specificity of ligand-receptor interactions. sygnaturediscovery.com In the context of this compound and RFamide peptides, radioligand binding assays have been widely used. nih.gov
These assays typically use a radiolabeled form of an RFamide peptide to quantify its binding to receptors present in cell membrane preparations. sygnaturediscovery.com By competing with the radioligand for binding sites, unlabeled peptides, such as this compound or its analogs, can be tested to determine their binding affinity (Ki). This information is critical for understanding the structure-activity relationships of these peptides and for identifying which receptor subtypes they preferentially bind to. nih.gov
Functional Assays (e.g., cAMP Production, Calcium Mobilization)
Functional assays are essential for determining the biological activity of this compound and other RFamide peptides after they bind to their receptors. These assays measure the downstream cellular responses triggered by receptor activation.
cAMP Production Assays: Many RFamide peptide receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP). nih.gov To measure the effect of RFamide peptides on cAMP levels, researchers often use forskolin-stimulated cAMP assays. Forskolin is a direct activator of adenylyl cyclase. In cells expressing a Gi/o-coupled RFamide receptor, the addition of an agonist peptide will inhibit forskolin-induced cAMP accumulation. nih.govnih.gov The potency of the peptide (EC50) in inhibiting cAMP production is a measure of its functional activity. nih.gov
Calcium Mobilization Assays: Another common signaling pathway activated by RFamide peptide receptors, particularly those coupled to Gq/11 proteins, is the mobilization of intracellular calcium ([Ca2+]i). nih.govnih.gov Functional assays to measure changes in intracellular calcium often utilize fluorescent calcium indicators, such as fura-2/AM. researchgate.netresearchgate.net When a peptide agonist binds to its receptor, it triggers a signaling cascade that leads to the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration. This increase can be detected and quantified by measuring the change in fluorescence of the calcium indicator. researchgate.net
The table below summarizes the results from functional assays for various RFamide peptides on their respective receptors:
| Peptide | Receptor | Cell Line | Assay Type | Effect | Potency (EC50/IC50) |
| RFRP-1 & RFRP-3 | NPFF1 | CHO | cAMP | Inhibition | Not specified nih.gov |
| NPFF & NPAF | NPFF2 | CHO, HEK293 | cAMP | Inhibition | Not specified nih.gov |
| Kisspeptin (B8261505) | GPR54 | Various | Calcium Mobilization | Stimulation | Not specified nih.gov |
| hNPSF | NPFFR2 | HEK293 | cAMP | Inhibition | 0.44 nM nih.gov |
| NPVF | NPFFR2 | HEK293 | cAMP | Inhibition | 97.4 nM nih.gov |
These advanced research methodologies, from localizing peptides within tissues to characterizing their molecular interactions and cellular effects, are crucial for a comprehensive understanding of the physiological roles of this compound and the broader RFamide peptide family.
Cell Culture Models (e.g., Pituitary Cells, Neuronal Cell Lines)
In vitro cell culture models are fundamental tools for dissecting the direct cellular and molecular mechanisms of this compound and other RFamide peptides, isolating their effects from the complex systemic interactions of a whole organism. These models include primary pituitary cell cultures and immortalized neuronal cell lines.
Primary pituitary cell cultures have been instrumental in understanding the direct effects of RFamide peptides on gonadotropin secretion. Initial studies in avian species utilized cultured quail pituitary cells to demonstrate that Gonadotropin-Inhibitory Hormone (GnIH), the avian ortholog of the mammalian RFamide-related peptide-3 (RFRP-3), directly inhibits the release of luteinizing hormone (LH). nih.gov In mammalian studies, cultured rat anterior pituitary cells have been used to investigate whether RFRP-3 has a direct suppressive effect on basal or Gonadotropin-Releasing Hormone (GnRH)-stimulated LH secretion. oup.comoup.com These experiments are crucial for determining whether the observed in vivo effects of RFamides on reproduction are mediated, at least in part, by direct action on the pituitary gonadotropes.
Immortalized neuronal cell lines, which are homogeneous, genetically stable, and can be cultured indefinitely, offer a powerful model system for studying the direct actions of neuropeptides on specific neuronal populations. The GT1-7 cell line, a mature mouse hypothalamic GnRH neuronal line, is a prominent example. merckmillipore.commerckmillipore.comsigmaaldrich.com These cells synthesize and secrete GnRH, providing an invaluable in vitro system to model the GnRH-secreting neurons of the hypothalamus. merckmillipore.commerckmillipore.comsigmaaldrich.com Researchers have used GT1-7 cells, along with the less differentiated GN11 neuronal cell line, to demonstrate the direct effects of RFamide peptides like kisspeptin on GnRH gene expression and secretion. nih.govfrontiersin.org Such models allow for detailed investigation into the intracellular signaling pathways activated by RFamide peptide receptor binding on GnRH neurons, free from the confounding inputs of other neural circuits. frontiersin.org
| Cell Model | Organism | Peptide Studied | Key Findings |
| Primary Anterior Pituitary Cells | Quail | Gonadotropin-Inhibitory Hormone (GnIH) | Demonstrated direct, dose-dependent inhibition of gonadotropin release. nih.gov |
| Primary Anterior Pituitary Cells | Rat | RFamide-Related Peptide-3 (RFRP-3) | Investigated direct effects on basal and GnRH-stimulated Luteinizing Hormone (LH) secretion. oup.comoup.com |
| GT1-7 Neuronal Cell Line | Mouse | Kisspeptin, GnIH/RFRP-3 | Showed direct regulation of GnRH mRNA expression and secretion. nih.govfrontiersin.org |
| GN11 Neuronal Cell Line | Mouse | Kisspeptin | Provided a model for immature GnRH neurons to study direct peptide effects. nih.gov |
In Vivo Model System Manipulations (Animal Models)
Animal models are indispensable for understanding the physiological roles of this compound and RFamide peptides within a complex, integrated biological system. Advanced in vivo manipulation techniques allow researchers to probe the function of specific neuronal populations and circuits with high precision.
Chemogenetic (DREADD) and Optogenetic Approaches
Chemogenetics and optogenetics are powerful technologies that allow for the remote control of neuronal activity. en-journal.org
Chemogenetics typically employs Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). nih.govresearchgate.net These are genetically modified G-protein coupled receptors that are unresponsive to endogenous ligands but can be activated by specific, otherwise inert, synthetic ligands like Clozapine-N-Oxide (CNO) or DREADD agonist 21. researchgate.nettocris.com By expressing activating (hM3Dq) or inhibiting (hM4Di) DREADDs in specific neurons, researchers can selectively turn these cells on or off. researchgate.net This technology has been used extensively in mice to study RFRP neurons. jneurosci.orgotago.ac.nz By generating novel RFRP-Cre mouse lines, scientists can express DREADDs specifically in RFRP-producing neurons to selectively stimulate or inhibit their activity. jneurosci.orgotago.ac.nzoup.com These studies have been crucial in demonstrating that activation of RFRP neurons is sufficient to suppress LH pulsatility in female mice and that these neurons play a critical, sex-specific role in mediating stress-induced reproductive suppression. jneurosci.orgotago.ac.nzoup.com
Optogenetics involves the use of light-sensitive microbial proteins, called opsins (e.g., Channelrhodopsin, Halorhodopsin), which when expressed in neurons, allow their activity to be controlled with high temporal precision using light delivered via fiber optics. en-journal.orgbiologists.com While less commonly reported specifically for this compound, this technique has been applied to other RFamide systems. For instance, optogenetic stimulation has been used to demonstrate that NPVF neuropeptide (an RFamide) neurons are sufficient to promote sleep in zebrafish. elifesciences.org Furthermore, innovative approaches have used optogenetics to activate a synthetic synapse system (HySyn) based on a Hydra RFamide peptide and its receptor to functionally probe neural circuits in mammalian cell culture and C. elegans. biorxiv.org
| Technique | Method | Target | Key Finding |
| Chemogenetics (DREADD) | Activation (hM3Dq) or inhibition (hM4Di) of RFRP neurons in RFRP-Cre mice via CNO administration. | RFRP Neurons | Revealed a sufficient and necessary role for RFRP neurons in suppressing LH pulsatility and mediating stress-induced reproductive axis inhibition in a sex-specific manner. jneurosci.orgotago.ac.nzoup.com |
| Optogenetics | Light-based activation of neurons expressing Channelrhodopsin. | NPVF Neurons (Zebrafish) | Demonstrated that activation of these RFamide-producing neurons promotes sleep. elifesciences.org |
| Optogenetics (HySyn) | Light-based release of a Hydra RFamide peptide from engineered presynaptic cells to activate a cognate receptor on postsynaptic cells. | Engineered Neural Circuits | Established a method to create new, manipulatable chemical synapses to reconfigure neural networks. biorxiv.org |
Targeted Neuronal Ablation and Stimulation
Targeted ablation, or the specific killing of a neuronal population, provides a direct method to assess the necessity of those neurons for a given physiological function. A prominent technique involves the Cre-Lox system combined with the diphtheria toxin (DT) receptor (DTR). nih.govnih.gov In this model, a gene encoding the DTR is inserted into the genome in a Cre-dependent manner. nih.gov When these mice are crossed with a line expressing Cre recombinase in a specific cell type (e.g., RFRP-Cre mice), the DTR is expressed exclusively in those target neurons. jneurosci.org Subsequent administration of diphtheria toxin, which is lethal only to cells expressing its receptor, leads to the selective ablation of the target neuronal population. jneurosci.orgnih.govmdpi.com This approach has been successfully used to ablate RFRP neurons in mice, providing critical evidence that these neurons are necessary for the acute stress-induced suppression of LH secretion in females. jneurosci.orgjneurosci.org
Neuronal stimulation, beyond chemogenetic and optogenetic methods, can involve direct electrical or pharmacological activation, often delivered via microinjection techniques as discussed below.
Microinjection and Infusion Techniques for Peptide Administration
Direct administration of peptides into specific brain regions or into the ventricular system allows researchers to bypass the blood-brain barrier and study the central effects of these molecules. Intracerebroventricular (i.c.v.) microinjection or chronic infusion is a common technique used in RFamide peptide research. nih.govmdpi.com This involves surgically implanting a cannula into a lateral ventricle of the brain of an animal model, such as a rat or mouse. nih.gov Through this cannula, precise amounts of peptides like RFRP-3 can be delivered directly into the cerebrospinal fluid, allowing them to diffuse and act on various brain regions.
Studies using i.c.v. administration of RFRP-3 have demonstrated its role in inhibiting the reproductive axis. For example, i.c.v. injection of RFRP-3 in rats has been shown to decrease serum concentrations of LH and estradiol, delay the onset of puberty, and inhibit the expression of hypothalamic Kiss-1 mRNA. nih.govnih.gov Chronic i.c.v. infusion of RFRP-3 in ovariectomized, estradiol-primed rats was shown to suppress the activation of GnRH neurons during a preovulatory-like surge. oup.com
Electrophysiological Recordings of Neuronal Activity
Electrophysiology provides a direct, real-time measure of neuronal activity by recording the electrical signals (action potentials or "firing") produced by neurons. In vitro slice electrophysiology allows for recordings from identified neurons in a preserved local circuit environment. A powerful application of this technique in RFamide research has been the use of brain slices from GnRH-green fluorescent protein (GFP) transgenic mice. oup.comoup.com In this model, GnRH neurons are fluorescently labeled, allowing for targeted recordings. Using cell-attached electrophysiology, a non-invasive method that records firing without disrupting the cell's interior, researchers have demonstrated that RFRP-3 has a rapid, repeatable, and likely direct inhibitory effect on the firing rate of a substantial population of GnRH neurons. oup.comoup.comnih.gov
Similar studies have shown that FMRFamide-like peptides and teleost RFRPs can inhibit the spontaneous pacemaker activity of terminal nerve (TN)-GnRH neurons, suggesting a role in modulating reproductive behaviors. nih.govphysiology.org These electrophysiological findings provide a direct cellular mechanism for the observed inhibitory effects of RFRP-3 on the reproductive axis.
Assessment of Physiological Endpoints in Research Models (e.g., Reproductive Cyclicity, Hormone Levels)
To determine the functional consequences of manipulating this compound or RFamide peptide systems in vivo, researchers assess a variety of physiological endpoints.
Reproductive Cyclicity: In female rodents, the estrous cycle is the equivalent of the human menstrual cycle and is a key indicator of reproductive health. The stage of the cycle can be determined by collecting vaginal smears and analyzing the cytology (the types of cells present). nih.govnih.govresearchgate.net The four stages—proestrus, estrus, metestrus, and diestrus—are characterized by different proportions of epithelial cells, cornified cells, and leukocytes. nih.govresearchgate.net Disruption or lengthening of the regular 4-5 day cycle is a key endpoint measured in studies involving the manipulation of RFRP neurons. jneurosci.org
Hormone Levels: Quantifying hormone concentrations in the blood is critical for understanding the neuroendocrine effects of RFamide peptides. Blood samples are typically collected from animal models, and plasma or serum is analyzed using techniques like enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). Key hormones measured in this context include:
Luteinizing Hormone (LH): A primary gonadotropin whose pulsatile release is essential for reproductive function. Measuring changes in LH pulse frequency and amplitude is a common method to assess the impact of RFRP neuron activation or ablation. jneurosci.orgoup.com
Follicle-Stimulating Hormone (FSH): Another key gonadotropin involved in gonadal function. nih.gov
Corticosterone: The primary glucocorticoid stress hormone in rodents. Its levels are measured to assess the activation of the hypothalamic-pituitary-adrenal (HPA) or "stress" axis and its relationship with RFRP neurons. jneurosci.orgjneurosci.org
Estradiol: A primary female sex steroid whose levels fluctuate across the estrous cycle. nih.gov
Other Endpoints: Additional physiological endpoints are often assessed, including the age of puberty onset (marked by vaginal opening in females), changes in body weight, and effects on fertility and sexual behavior. jneurosci.orgnih.govnih.gov For example, studies have shown that central administration of RFRP-3 can delay puberty onset in female rats. nih.gov
| Endpoint | Method | Relevance in RFamide Research |
| Reproductive Cyclicity | Vaginal Smear Cytology | Assesses the regularity and length of the estrous cycle following manipulation of RFRP neurons. jneurosci.orgnih.govbiorxiv.org |
| Hormone Levels (LH, FSH, Corticosterone) | ELISA, RIA on blood plasma/serum | Quantifies the direct impact of RFamide peptides on the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes. jneurosci.orgnih.govnih.gov |
| Puberty Onset | Age at Vaginal Opening | Determines if RFamide peptides play a role in the timing of sexual maturation. nih.gov |
| GnRH Neuronal Activation | c-Fos Immunohistochemistry | Measures the activation state of GnRH neurons following central infusion of RFRP-3. oup.com |
Biophysical Techniques for Structural Elucidation (Focus on Research Applications)
Biophysical methods are crucial for determining the three-dimensional structures of RFamide peptides and their receptor complexes, providing a foundational understanding of their function.
High-resolution structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable for visualizing the precise interactions between RFamide peptides and their G protein-coupled receptors (GPCRs). In recent years, cryo-EM has become particularly powerful for determining the structures of membrane protein complexes like GPCRs in various functional states.
Research applications of these techniques have yielded significant insights into the mechanisms of RFamide peptide recognition and receptor activation. For instance, cryo-EM structures of receptors such as the Neuropeptide FF Receptor 2 (NPFFR2) and the pyroglutamylated RFamide peptide receptor (QRFPR, also known as GPR103) have been resolved in complex with their respective peptide ligands and G proteins. embopress.orgresearchgate.netnih.gov
These structural studies reveal a common recognition mechanism for the C-terminal Arg-Phe-NH2 motif, which typically binds deep within a conserved pocket in the transmembrane domain of the receptor. researchgate.netresearchgate.net The C-terminal arginine of the peptide often forms key electrostatic interactions with acidic residues in the receptor, while the phenylalanine fits into a hydrophobic pocket. embopress.org Conversely, the N-terminal regions of the peptides, which are highly variable across the RFamide family, interact more with the extracellular loops and N-terminal domains of the receptors. embopress.orgnih.gov These interactions are critical for determining ligand selectivity and binding affinity for specific receptor subtypes. embopress.orgnih.gov For example, the cryo-EM structure of the human NPSF (an NPFF-related peptide) bound to NPFFR2 revealed that the hydrophilicity of the ligand-binding pocket is a key determinant for ligand selectivity. embopress.org
| Receptor | Ligand | PDB ID | Resolution | Key Research Findings |
|---|---|---|---|---|
| NPFFR2 | hNPSF | Not specified in abstracts | ~2.9-3.6 Å | Reveals how the conserved RF-amide motif is recognized and identifies key residues in the receptor that determine selectivity for NPFF peptides over RFRPs. embopress.orgnih.gov |
| QRFPR (GPR103) | QRFP26 | 8ZH8 | 3.19 Å | Shows the peptide adopts an extended structure with no secondary helix; the N-terminus is trapped by a unique helix-loop-helix motif on the receptor, guiding the C-terminus into the binding pocket. nih.govbiorxiv.org |
| PrRPR | PrRP20 | 8ZPT | Not specified in abstracts | Highlights a conserved polar pocket for the C-terminal amide and reveals differences in ligand engagement compared to related RY-amide receptors. embopress.orgresearchgate.net |
| KISS1R | Kisspeptin-10 | 8ZJD | Not specified in abstracts | Contributes to the comparative structural analysis of how different RFamide peptides are recognized by their cognate receptors. embopress.org |
While crystallography and cryo-EM provide static, high-resolution snapshots, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) offer insights into the conformational dynamics of peptides in solution. nih.govunits.it
NMR Spectroscopy is a powerful tool for determining the three-dimensional structure of peptides under near-physiological conditions. nih.govuq.edu.au It can identify which parts of a peptide are flexible and which are constrained. For RFamide peptides, NMR can be used to study their conformational preferences in an unbound state, which is often an ensemble of different structures rather than a single rigid one. nih.govmdpi.com This is particularly relevant as structural studies have shown some RFamide peptides, like QRFP26, lack a defined secondary structure before binding to their receptor. nih.gov
Circular Dichroism (CD) Spectroscopy is a rapid method used to assess the secondary structure content of peptides and proteins in solution. springernature.comwikipedia.org The far-UV CD spectrum (180–260 nm) can distinguish between α-helical, β-sheet, and random coil conformations. units.itnih.gov This technique is valuable for studying how the conformation of an RFamide peptide might change in different environments, such as in the presence of membrane-mimicking micelles, which can provide clues about its structure upon approaching the cell surface where its receptor resides.
Bioinformatic and Computational Approaches
Computational methods are essential for predicting structures, understanding evolutionary relationships, and simulating the dynamic behavior of this compound and other RFamide peptides.
Sequence Alignment is a fundamental bioinformatic tool used to compare peptide or protein sequences to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships. researchgate.net In the study of RFamide peptides, aligning the sequences of precursor proteins from different species helps to identify conserved elements, such as the mature peptide sequences, the C-terminal "RFG" motif (Glycine is a common amide donor), and conserved enzymatic cleavage sites (e.g., pairs of basic residues like Arg-Lys). nih.govnih.govportlandpress.com For instance, analysis of the this compound precursor from the hydromedusa Polyorchis penicillatus revealed multiple copies of the peptide sequences and highlighted unconventional processing sites, suggesting the action of novel enzymes. nih.govnih.gov
| Organism/Peptide | Precursor Sequence Region | Conserved Features |
|---|---|---|
| P. penicillatus (this compound I) | ...RKQLLGGRFGK... | RF-amide, Gly donor, Basic cleavage sites (RK) |
| P. penicillatus (this compound II) | ...DQWLKGRFGR... | RF-amide, Gly donor, Basic cleavage site (R), Unusual cleavage site (D) |
| Human (QRFP) | ...KRGGFSFRFGR... | RF-amide, Gly donor, Basic cleavage site (KR) |
| Quail (GnIH) | ...KRSIKPSAYLPLRFGR... | RF-amide, Gly donor, Basic cleavage site (KR) |
Note: Sequences are simplified for illustrative purposes. Bold indicates the mature peptide region.
Homology Modeling , also known as comparative modeling, is used to construct a three-dimensional model of a protein when its sequence is known but its structure has not been determined experimentally. embopress.org This method relies on an experimentally determined structure of a related homologous protein to serve as a template. This approach was recently used to build a model of the Neuropeptide FF Receptor 1 (NPFFR1). embopress.orgnih.gov Using the newly solved cryo-EM structure of the highly similar NPFFR2 as a template, researchers could model the NPFFR1 binding pocket and perform mutagenesis studies to validate structural predictions about how it selectively binds RF-amide-related peptides (RFRPs) with higher affinity than NPFFs. embopress.orgnih.gov
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of biological systems. nih.govyoutube.com MD simulations complement the static pictures from cryo-EM and X-ray crystallography by revealing the conformational flexibility of the peptide and receptor, the process of binding, and the subsequent structural changes that lead to receptor activation. researcher.lifemdpi.com
In RFamide research, MD simulations can be used to:
Predict Binding Poses: Simulate the process of a peptide docking into its receptor to predict the most stable binding conformation.
Analyze Complex Stability: Assess the stability of the peptide-receptor complex by monitoring interactions, such as hydrogen bonds and salt bridges, over the course of the simulation. researcher.life
Investigate Conformational Changes: Observe how the receptor changes shape upon peptide binding, which is the first step in transmitting the signal into the cell. youtube.com
Calculate Binding Free Energy: Use advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the binding affinity between a peptide and its receptor, which can help in the rational design of new ligands. researcher.life
These simulations provide an atomic-level "movie" of the molecular interactions that are fundamental to the biological activity of this compound and the entire RFamide peptide family.
Q & A
Q. Advanced Research Focus
- Molecular dynamics simulations : Use homology models of RFamide receptors from non-model organisms to predict binding pockets .
- Phylogenetic analysis : Map conserved residues in this compound across species to identify functional domains .
- Machine learning : Train classifiers on existing peptide-receptor interaction datasets to predict novel targets .
What statistical methods analyze this compound dose-response relationships?
Q. Basic Research Focus
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ and efficacy .
- ANCOVA : Adjust for covariates like body weight or baseline receptor density .
- Bayesian hierarchical models : Account for inter-experiment variability in multi-lab studies .
How do multi-omics strategies elucidate this compound’s role in signaling networks?
Q. Advanced Research Focus
- Integrative analysis : Combine transcriptomics (RNA-seq) and peptidomics (LC-MS/MS) to identify co-regulated pathways .
- Network pharmacology : Build interaction networks linking this compound targets to downstream effectors (e.g., kinases, ion channels) using STRING or Cytoscape .
What quality controls ensure reliable synthesis of isotope-labeled this compound analogs?
Q. Basic Research Focus
- HPLC-MS purity checks : Require >98% chemical purity and correct mass-to-charge ratio .
- Stability testing : Assess degradation under storage conditions (e.g., -80°C vs. lyophilized) via accelerated stability studies .
How can FINER criteria guide novel this compound research questions?
Advanced Research Focus
Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
